N-(3-aminopropyl)-2-fluoro-N-methylaniline
Overview
Description
Amines like “N-(3-aminopropyl)-2-fluoro-N-methylaniline” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or addition reactions . For instance, N-(3-aminopropyl)imidazole-based poly(ionic liquid) was synthesized through the modification of poly(styrene-co-maleic anhydride) composites .Molecular Structure Analysis
The molecular structure of a compound like “N-(3-aminopropyl)-2-fluoro-N-methylaniline” would likely involve a benzene ring (from the aniline part), a fluorine atom attached to the benzene ring, and a 3-aminopropyl group attached to the nitrogen of the aniline .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also act as nucleophiles in substitution reactions or bases in elimination reactions .Physical And Chemical Properties Analysis
Amines generally have high boiling points due to intermolecular hydrogen bonding . They are often soluble in organic solvents and can exhibit basicity due to the presence of a lone pair of electrons on the nitrogen atom .Scientific Research Applications
1. Microsomal Metabolism
A study on the rat liver microsomal metabolism of 2-fluoro-4-methylaniline, closely related to N-(3-aminopropyl)-2-fluoro-N-methylaniline, revealed insights into its metabolic pathways. The metabolites identified included products from side-chain C-hydroxylation, N-hydroxylation, and formation of secondary amines, demonstrating the compound's complex interaction with biological systems (Boeren et al., 1992).
2. Nucleophilic Displacement Reactions
Research on the kinetics of reactions of substituted α-halogenopyridines with N-methylaniline, a component of N-(3-aminopropyl)-2-fluoro-N-methylaniline, showed the influence of basic catalysts in such chemical processes. This study provides insights into the chemical behavior of N-methylaniline in various solvents, which is crucial for understanding the broader applications of N-(3-aminopropyl)-2-fluoro-N-methylaniline (Brewis et al., 1974).
3. Catalysis in Chemical Reactions
A fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex study demonstrated the application of fluoro-functionalized compounds in catalyzing formylation and methylation of amines. This study indicates the potential use of N-(3-aminopropyl)-2-fluoro-N-methylaniline in similar catalytic processes, leveraging its fluoro-functionalized structure (Yang et al., 2015).
Mechanism of Action
Target of Action
N-(3-aminopropyl)-2-fluoro-N-methylaniline is a complex compound that may interact with multiple targets. It’s structurally similar to N-(3-aminopropyl)-2-nitrobenzenamine, which is known to interact with histone acetyltransferase KAT2B in humans .
Mode of Action
Based on its structural similarity to other aminopropyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Similar compounds like spermidine, a polyamine synthesized from ornithine, are known to be involved in various biological systems including growth and proliferation of mammalian cells .
Result of Action
Similar compounds have been found to have various effects, such as influencing cell growth and proliferation .
Action Environment
The action, efficacy, and stability of N-(3-aminopropyl)-2-fluoro-N-methylaniline can be influenced by various environmental factors. For example, pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(2-fluorophenyl)-N'-methylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(8-4-7-12)10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWCROAQADYWAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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